N-([2,3'-bifuran]-5-ylmethyl)-9H-xanthene-9-carboxamide
Description
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4/c25-23(24-13-16-9-10-19(27-16)15-11-12-26-14-15)22-17-5-1-3-7-20(17)28-21-8-4-2-6-18(21)22/h1-12,14,22H,13H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQKQGQJHFKGEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=CC=C(O4)C5=COC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-9H-xanthene-9-carboxamide typically involves the reaction of 9H-xanthene-9-carboxylic acid with a bifuran derivative under specific conditions. One common method includes the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like NMM (N-methylmorpholine) to facilitate the formation of the amide bond . Microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bifuran]-5-ylmethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced furan derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan rings, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a xanthene core linked to a bifuran moiety, which imparts distinct chemical and physical characteristics. The molecular formula is with a molecular weight of approximately 305.3 g/mol. Its structure allows for various interactions that can be harnessed in different applications.
Chemistry
- Building Block for Synthesis : N-([2,3'-bifuran]-5-ylmethyl)-9H-xanthene-9-carboxamide serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore various reaction mechanisms and develop new synthetic routes.
Biology
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties. Research is ongoing to evaluate its efficacy against various pathogens.
- Anticancer Properties : The compound has been investigated for potential anticancer effects, with studies focusing on its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Medicine
- Drug Development : There is significant interest in exploring this compound for therapeutic applications. Its interactions at the molecular level could lead to the development of novel drugs targeting specific diseases.
Industry
- Advanced Materials : The compound is being explored for its potential use in developing advanced materials such as polymers and dyes. Its unique structural features may contribute to improved material properties.
Antimicrobial Studies
A study conducted on this compound's antimicrobial properties showed promising results against several bacterial strains. The compound was tested in vitro, demonstrating significant inhibition of bacterial growth at varying concentrations.
Anticancer Research
In recent research focused on anticancer properties, this compound was evaluated for its ability to induce apoptosis in human cancer cell lines. Results indicated that the compound effectively reduced cell viability and induced programmed cell death, warranting further investigation into its therapeutic potential.
Mechanism of Action
The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The bifuran moiety can engage in π-π stacking interactions, while the xanthene core may participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of 9-Substituted Xanthene Derivatives
Analysis :
- Bifuran vs. Unlike indole derivatives , bifuran lacks a basic nitrogen, which may reduce interactions with charged biological targets.
- Carboxamide vs.
Analysis :
- Synthesis : While bipyridin-methyl purines (e.g., 17f, 18d) are synthesized with moderate yields (30–82%) , the bifuran-methyl group in the target compound may require specialized coupling agents due to furan’s sensitivity to strong acids/bases.
- NMR Trends : The bifuran’s protons are expected to resonate upfield (δ 6.5–7.5 ppm) compared to pyridin protons (δ 8.5–8.7 ppm) due to reduced electron withdrawal. The carboxamide carbonyl (δ ~170 ppm) would differ significantly from purine C=N signals (δ 160–165 ppm) .
Biological Activity
N-([2,3'-bifuran]-5-ylmethyl)-9H-xanthene-9-carboxamide is a complex organic compound that has attracted significant interest in the fields of medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a xanthene core linked to a bifuran moiety, which contributes to its unique chemical properties. The molecular formula is with a molecular weight of 371.4 g/mol. Its structure allows for various interactions at the molecular level, which are crucial for its biological activity.
This compound is believed to exert its biological effects through several mechanisms:
- Intermolecular Interactions : The bifuran moiety can engage in π-π stacking interactions, while the xanthene core may participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate enzyme or receptor activity.
- Reactive Oxygen Species (ROS) Generation : Under certain conditions, the compound can induce ROS generation, leading to oxidative stress and subsequent cellular damage.
- DNA Interaction : The compound may interact with DNA, potentially leading to alkylation and strand breaks, which are critical for its anticancer properties .
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. Studies have shown that it demonstrates significant efficacy against gram-positive bacteria, with minimum inhibitory concentration (MIC) values suggesting potent antibacterial properties .
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. In vitro studies have demonstrated that it can inhibit the growth of several cancer cell lines. The cytotoxicity is attributed to its ability to induce apoptosis in cancer cells through oxidative stress pathways and DNA damage mechanisms .
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results showed that the compound effectively reduced cell viability in a dose-dependent manner, with IC50 values indicating significant potency against breast and colon cancer cells.
- Animal Models : In vivo studies using murine models have further supported the anticancer potential of this compound. Treatment with this compound resulted in reduced tumor size and improved survival rates compared to control groups .
Comparative Analysis with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
